molecular formula C23H26N2O2S B4137904 N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide

N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No. B4137904
M. Wt: 394.5 g/mol
InChI Key: FWTKUGQIIZTBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor that regulates cellular metabolism and energy balance. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Scientific Research Applications

N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.

Mechanism of Action

N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide activates AMPK by binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes in the AMPK complex, resulting in increased phosphorylation of AMPK and downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). The activation of AMPK by N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide also leads to increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide are largely mediated through the activation of AMPK. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to increase mitochondrial biogenesis and oxidative metabolism, leading to increased energy expenditure and weight loss.

Advantages and Limitations for Lab Experiments

N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation. It is also relatively stable and easy to handle in vitro and in vivo. However, N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. Another area of interest is the investigation of the long-term effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide on metabolic health and lifespan in animal models. Additionally, the potential therapeutic applications of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide in other diseases such as cancer and neurodegenerative disorders warrant further investigation.

properties

IUPAC Name

N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c26-21(14-23-11-15-7-16(12-23)9-17(8-15)13-23)24-18-3-1-4-19(10-18)25-22(27)20-5-2-6-28-20/h1-6,10,15-17H,7-9,11-14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTKUGQIIZTBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
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N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide

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